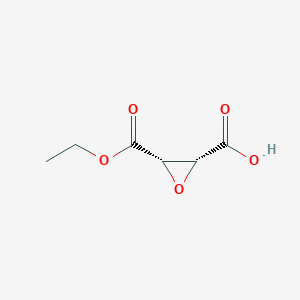

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

CAS No.:

Cat. No.: VC17385678

Molecular Formula: C6H8O5

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O5 |

|---|---|

| Molecular Weight | 160.12 g/mol |

| IUPAC Name | (2R,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |

| Standard InChI Key | MWMZDXCRDIBPCO-DMTCNVIQSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H](O1)C(=O)O |

| Canonical SMILES | CCOC(=O)C1C(O1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (C₆H₈O₅, MW 160.12 g/mol) features a strained epoxy ring fused to a carboxylic acid and an ethoxycarbonyl group. The stereochemistry at C2 (R-configuration) and C3 (S-configuration) critically influences its reactivity and biological interactions . The IUPAC name specifies the (2R,3S) configuration, distinguishing it from the (2S,3S) enantiomer (CAS 89886-73-7) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₅ | |

| Molecular Weight | 160.12 g/mol | |

| CAS Number | VCID: VC17385678 | |

| Storage Temperature | Refrigerated (2–8°C) | |

| Optical Rotation | Not reported | — |

The compound’s epoxy ring (oxirane) and ester group render it highly reactive, enabling nucleophilic ring-opening reactions and ester hydrolysis .

Synthesis and Stereochemical Control

Epoxidation of Dihydroxybutanedioic Acid Derivatives

The primary synthesis route involves epoxidizing (2R,3S)-2,3-dihydroxybutanedioic acid using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method achieves high stereoselectivity, preserving the (2R,3S) configuration critical for downstream applications.

Reaction Scheme:

Alternative approaches include enzymatic resolution or asymmetric catalysis, though these are less commonly reported .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained epoxy ring undergoes nucleophilic attack at the less substituted carbon (C2), yielding diols, thiols, or amines depending on the nucleophile. For example:

-

Water: Forms vicinal diol derivatives under acidic or basic conditions.

-

Ammonia: Produces β-amino alcohols, precursors to bioactive molecules .

Ester Hydrolysis and Functionalization

The ethoxycarbonyl group is susceptible to hydrolysis, generating the corresponding carboxylic acid. This reactivity is exploited to create prodrugs or polymerizable monomers .

Table 2: Representative Reactions and Products

Industrial and Materials Science Applications

Polymer Modification

The compound’s dual functionality enables cross-linking in epoxy resins. For example, copolymerization with bisphenol A yields polymers with enhanced thermal stability (Tg: 120–150°C).

Surface Functionalization

Epoxide groups react with hydroxylated surfaces (e.g., silica nanoparticles), creating covalently bonded coatings for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume